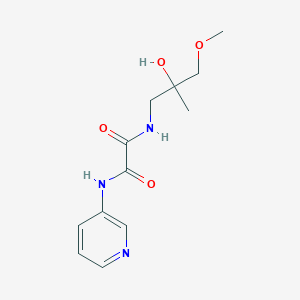

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(2-Hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a pyridin-3-yl group at the N2 position and a branched hydroxy-methoxy-methylpropyl substituent at the N1 position. These analogs are primarily used as flavoring agents or antimicrobial compounds, with variations in substituents influencing their functional properties .

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-12(18,8-19-2)7-14-10(16)11(17)15-9-4-3-5-13-6-9/h3-6,18H,7-8H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYDKBLZCVSJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may involve the use of reagents such as oxalyl chloride, pyridine derivatives, and hydroxy-methoxy-methylpropyl precursors. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s unique combination of hydroxy , methoxy , and methyl groups on the propyl chain distinguishes it from other oxalamides. Below is a comparison with key analogs:

Key Observations :

- Pyridine Position : The target compound’s pyridin-3-yl group contrasts with pyridin-2-yl in analogs like S334. This positional isomerism may alter receptor binding (e.g., umami taste receptor hTAS1R1/hTAS1R3) .

Key Research Findings and Data Gaps

- Structural-Activity Relationships (SAR) : The pyridine ring position (2- vs. 3-) and N1 substituent bulk significantly influence receptor affinity and metabolic stability. For example, S336’s pyridin-2-yl group optimizes umami receptor activation , whereas the target compound’s pyridin-3-yl may favor alternative targets.

- Data Gaps: No direct toxicological or metabolic data exist for the target compound. Its safety profile must be inferred from analogs, necessitating further studies to confirm NOEL and metabolic pathways.

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 266.29 g/mol. The compound features a branched alkyl chain, hydroxyl groups, and methoxy substituents, which contribute to its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 1334369-58-2 |

1. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory properties. Similar compounds have been shown to interact with the NLRP3 inflammasome, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

2. Cardiovascular Protection

Research indicates that related oxalamide compounds may limit myocardial injury following ischemia-reperfusion events, suggesting cardiovascular protective properties. This effect is attributed to the modulation of inflammatory pathways and cellular stress responses.

3. Analgesic Properties

The compound's structural features hint at possible analgesic effects, similar to those observed in other oxalamide derivatives. These properties could be beneficial for the development of new pain management therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Oxalamide Backbone : This involves the reaction of appropriate amines with oxalic acid derivatives.

- Introduction of Functional Groups : Hydroxyl and methoxy groups can be introduced through various alkylation or substitution reactions.

- Purification : The final product is usually purified using techniques such as recrystallization or chromatography.

Case Study 1: In Vitro Analysis

In vitro studies have demonstrated that this compound can effectively inhibit pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism through which the compound exerts its anti-inflammatory effects.

Case Study 2: Cardiovascular Studies

Animal models subjected to ischemia-reperfusion injury showed reduced myocardial damage when treated with similar oxalamide compounds. This highlights the potential for therapeutic application in cardiovascular diseases where inflammation plays a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.